5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
“5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. It contains a fluorophenyl group, a sulfonyl group, and an oxadiazole ring . The compound is related to difluoromethyl phenyl sulfone .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as one-pot three-component reactions and oxidative aromatization . The synthesis of pyrazoline, a related compound, was performed via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 4-fluorophenyl group, a sulfonyl group, and a 1,2,4-oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve fluorosulfonylation with fluorosulfonyl radicals . The reaction of hydroxylamine and a nitrile group under basic conditions is also common .Scientific Research Applications
Antibacterial and Plant Protection
Antibacterial Activity against Rice Bacterial Leaf Blight Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against Xanthomonas oryzae, responsible for rice bacterial leaf blight. These compounds have not only demonstrated high efficacy in reducing the disease but also in enhancing plant resistance through the activation of superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This suggests their potential use in developing novel agrochemicals for plant protection (Li Shi et al., 2015).
Antimicrobial and Antitubercular Agents
Potential Antimicrobial and Antitubercular Agents A novel series of benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown promising results against various bacterial strains and Mycobacterium tuberculosis, suggesting their potential as antimicrobial and antitubercular agents (Ramesh M. Shingare et al., 2022).
Material Science
Solvatofluorochromic Properties for Fluorescent Probes The solvatofluorochromic properties of sulfone derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazole have been investigated, highlighting their potential as highly effective organic luminophors in the near ultraviolet and violet spectral ranges. These properties make them suitable for use as fluorescent probes in medicine and biology, offering insights into their application in developing new diagnostic tools (A. Doroshenko et al., 1997).
Proton Exchange Membranes
Proton Exchange Membranes for Fuel Cells Sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties have been synthesized, characterized, and evaluated for their suitability as proton exchange membranes (PEMs) in fuel cells. These materials demonstrated excellent film-forming properties, thermal stability, and proton conductivity, indicating their potential application in medium-high temperature fuel cell technologies (Cuihong Jin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRFWEMWTSEPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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